molecular formula C12H21NS B14693964 2-(1-sec-Butyl-2-(dimethylamino)ethyl)thiophene CAS No. 34548-72-6

2-(1-sec-Butyl-2-(dimethylamino)ethyl)thiophene

Katalognummer: B14693964
CAS-Nummer: 34548-72-6
Molekulargewicht: 211.37 g/mol
InChI-Schlüssel: YWHHQMYICWAHJH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1-sec-Butyl-2-(dimethylamino)ethyl)thiophene is a synthetic compound belonging to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry due to their unique chemical properties .

Vorbereitungsmethoden

The synthesis of 2-(1-sec-Butyl-2-(dimethylamino)ethyl)thiophene can be achieved through various synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is known for its mild reaction conditions and functional group tolerance . Another approach involves the condensation reactions such as the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis, which are typical methods for synthesizing thiophene derivatives .

Analyse Chemischer Reaktionen

2-(1-sec-Butyl-2-(dimethylamino)ethyl)thiophene undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

2-(1-sec-Butyl-2-(dimethylamino)ethyl)thiophene has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 2-(1-sec-Butyl-2-(dimethylamino)ethyl)thiophene involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

2-(1-sec-Butyl-2-(dimethylamino)ethyl)thiophene can be compared with other thiophene derivatives such as:

Eigenschaften

CAS-Nummer

34548-72-6

Molekularformel

C12H21NS

Molekulargewicht

211.37 g/mol

IUPAC-Name

N,N,3-trimethyl-2-thiophen-2-ylpentan-1-amine

InChI

InChI=1S/C12H21NS/c1-5-10(2)11(9-13(3)4)12-7-6-8-14-12/h6-8,10-11H,5,9H2,1-4H3

InChI-Schlüssel

YWHHQMYICWAHJH-UHFFFAOYSA-N

Kanonische SMILES

CCC(C)C(CN(C)C)C1=CC=CS1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.